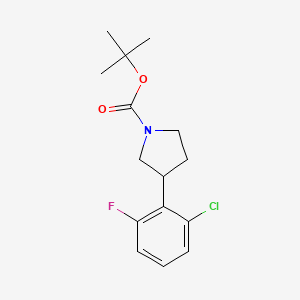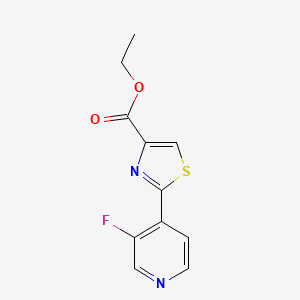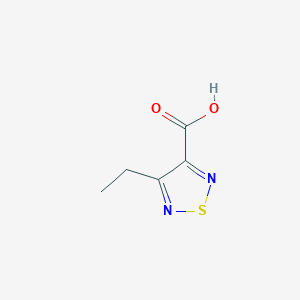
Ethyl 2-(2-iodophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-iodophenyl)acrylate is an organic compound belonging to the acrylate family It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with an iodine atom on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-iodophenyl)acrylate can be synthesized through several methods. One common approach involves the Heck reaction, where an aryl halide (such as 2-iodophenyl) is coupled with an acrylate ester in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures.
Another method involves the direct esterification of 2-(2-iodophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the esterification reaction can be carried out in a tubular reactor with ultrasonication to improve mixing and reaction rates. This method allows for precise control over reaction conditions and minimizes the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-iodophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acrylate moiety can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bond in the acrylate group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods for reducing the acrylate double bond.
Major Products
Substitution: Products include various substituted phenyl acrylates depending on the nucleophile used.
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: The major product is ethyl 2-(2-iodophenyl)propanoate.
Applications De Recherche Scientifique
Ethyl 2-(2-iodophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability or optical clarity.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-iodophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, making it a valuable tool in chemical biology .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-iodophenyl)acrylate can be compared with other acrylate derivatives, such as:
Ethyl Acrylate: Lacks the iodine substituent and has different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in physical properties and reactivity.
2-Ethylhexyl Acrylate: Used in pressure-sensitive adhesives and has a branched alkyl chain, resulting in different polymerization behavior and material properties.
The unique presence of the iodine atom in this compound imparts distinct reactivity and potential for specialized applications, setting it apart from other acrylate derivatives.
Propriétés
Formule moléculaire |
C11H11IO2 |
|---|---|
Poids moléculaire |
302.11 g/mol |
Nom IUPAC |
ethyl 2-(2-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3 |
Clé InChI |
QDUIRXWAKPKSFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)




![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)

![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)



